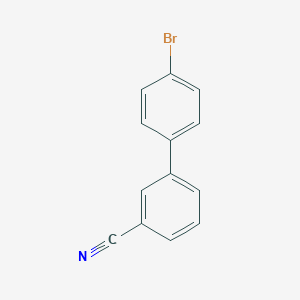

4-Bromo-3'-cyanobiphenyl

Overview

Description

3-(4-Bromophenyl)benzonitrile is an organic compound with the molecular formula C13H8BrN. It is a derivative of benzonitrile, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

Benzonitrile derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Benzonitrile derivatives are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their biological activity.

Biochemical Pathways

Benzonitrile derivatives have been implicated in various biological processes, including oxidative stress and acetylcholinesterase (ache) activity . Oxidative stress can lead to cellular damage, while changes in AChE activity can affect nerve signal transmission .

Result of Action

A study on a related compound, a pyrazoline derivative with a 4-bromophenyl group, showed that it significantly reduced ache levels, suggesting potential neurotoxic effects .

Action Environment

The action, efficacy, and stability of 3-(4-Bromophenyl)benzonitrile can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the reaction of 4-(Bromomethyl)benzonitrile with 2H-tetrazole requires the presence of KOH

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the bromination of 3-phenylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 3-(4-Bromophenyl)benzonitrile often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

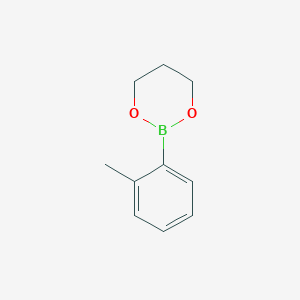

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products:

Substitution: 3-(4-Methoxyphenyl)benzonitrile.

Coupling: Biphenyl derivatives.

Reduction: 3-(4-Bromophenyl)benzylamine.

Scientific Research Applications

3-(4-Bromophenyl)benzonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of advanced materials, including polymers and liquid crystals.

Comparison with Similar Compounds

4-Bromobenzonitrile: Similar structure but lacks the additional phenyl ring.

3-Bromobenzonitrile: Bromine atom is positioned differently on the benzene ring.

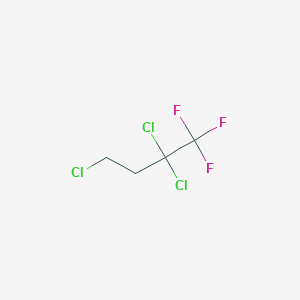

4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a nitrile group.

Uniqueness: 3-(4-Bromophenyl)benzonitrile is unique due to its dual functional groups (bromine and nitrile) and the additional phenyl ring, which enhances its reactivity and versatility in organic synthesis compared to simpler bromobenzonitriles .

Properties

IUPAC Name |

3-(4-bromophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFFDIREDCVUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362711 | |

| Record name | 3-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-42-6 | |

| Record name | 3-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calix[4]-bis-2,3-naphtho-crown-6](/img/structure/B67664.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)